3,6-Dimethyldibenzothiophene
Overview
Description
3,6-Dimethyldibenzothiophene is an organosulfur compound . It is one of several dimethyl derivatives of benzothiophene . The compound has a molecular formula of C14H12S and a molecular weight of 212.310 .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. One method involves the use of ZrO2, V2O5, and Al2O3 loaded with two amounts of phosphotungstic acid for the catalytic oxidative desulfurization . Another method involves the use of Mo-doped graphitic carbon nitride (Mo/g-C3N4) prepared by thermal condensation of a Mo/melamine precursor .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzothiophene core with two methyl groups attached at the 3 and 6 positions . The structure is also available as a 2D Mol file .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. One notable reaction is hydrodesulfurization, which is a method used to reduce the sulfur content in diesel . Another reaction involves the oxidative desulfurization of dibenzothiophene over highly dispersed Mo-doped graphitic carbon nitride .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 212.31 g/mol . The melting point ranges from 153 - 157 °C (307 - 315 °F) .
Scientific Research Applications
Hydrodesulfurization Processes
The primary application of 3,6-Dimethyldibenzothiophene in scientific research is in hydrodesulfurization (HDS) processes. Michaud, Lemberton, and Pérot (1998) investigated the transformation of dibenzothiophene and 4,6-dimethyldibenzothiophene, noting that 4,6-dimethyldibenzothiophene is less reactive due to its structure. The study emphasized the role of acid components in increasing the reactivity of 4,6-dimethyldibenzothiophene, leading to its isomerization into this compound, which is more reactive (Michaud, Lemberton, & Pérot, 1998).
Adsorption in Fuel Treatment
K. Triantafyllidis and E. Deliyanni (2014) explored the adsorption of 4,6-dimethyldibenzothiophene on nanoporous activated carbons. Their findings are significant for the removal of sulfur compounds like 4,6-dimethyldibenzothiophene from diesel fuels, highlighting the role of pore size and surface functional groups in effective adsorption (Triantafyllidis & Deliyanni, 2014).
Catalytic Performance Studies
Research by Sakanishi et al. (2000) on the hydrodesulfurization kinetics and mechanism of 4,6-dimethyldibenzothiophene over NiMo catalysts highlighted the efficiency of these catalysts at higher temperatures. Their study provides insights into the catalytic processes involved in the desulfurization of such compounds (Sakanishi et al., 2000).
Maturity Indicators in Sedimentary Studies
Li, Simoneit, Zhong, and Fang (2013) investigated dimethyldibenzothiophenes in sediment extracts from the Liaohe Basin, China. Their study suggested that the relative abundance of DMDBT isomers, including this compound, could serve as indicators of thermal maturity in sedimentary environments (Li, Simoneit, Zhong, & Fang, 2013).
Synthesis of Hydrogenated Intermediates
P. Kukula, V. Gramlich, and R. Prins (2006) described the synthesis of hydrogenated intermediates of 4,6-dimethyldibenzothiophene, an essential step in understanding its hydrodesulfurization pathway. This research contributes to the broader understanding of the chemical transformations of dimethyldibenzothiophenes (Kukula, Gramlich, & Prins, 2006).
Mechanism of Action
The mechanism of action of 3,6-Dimethyldibenzothiophene involves its interaction with various catalysts. For instance, in the hydrodesulfurization reaction, the compound interacts with a NiMoP/γ–Al2O3 catalyst under reactive distillation conditions . In the oxidative desulfurization reaction, the compound interacts with Mo-doped graphitic carbon nitride .
Future Directions
properties
IUPAC Name |
3,6-dimethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTASASABTJTWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185499 | |
Record name | Dibenzothiophene, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31613-04-4 | |
Record name | Dibenzothiophene, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031613044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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